Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate
Overview
Description
The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is a related compound . It has a molecular weight of 283.04 and is a solid in physical form . Its IUPAC name is 6,7-dichloro-3-(trifluoromethyl)-2(1H)-quinoxalinone .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The InChI code for “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is 1S/C9H3Cl2F3N2O/c10-3-1-5-6 (2-4 (3)11)16-8 (17)7 (15-5)9 (12,13)14/h1-2H, (H,16,17) .Physical and Chemical Properties Analysis
The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” has a melting point of 242 - 244°C .Scientific Research Applications
Synthesis Applications
Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate is utilized in various synthesis applications. One study demonstrated its role in the efficient synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates, highlighting a one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid (Duan et al., 2013). Another study focused on the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate, emphasizing a practical and industrial-friendly synthesis route (Cheng De-jun, 2004).
Chemical Reactions
Various chemical reactions involving this compound have been studied. Matsuoka et al. (1997) developed a practical synthesis for a key intermediate in the creation of new tricyclic quinolones (Matsuoka et al., 1997). Additionally, Kotovskaya et al. (1999) explored the formation of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides, highlighting the compound's role in complex chemical transformations (Kotovskaya et al., 1999).
Anticancer and Antibacterial Properties
A study by Regal et al. (2020) showed that ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a related compound, exhibits cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research (Regal et al., 2020). Similarly, Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing significant in vitro antituberculosis activity, hinting at possible antibacterial applications (Jaso et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities .
Properties
IUPAC Name |
ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N2O2/c1-2-21-11(20)9-10(12(15,16)17)19-8-4-6(14)5(13)3-7(8)18-9/h3-4,18-19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLILJDBHZNVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C2N1)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650460 | |
Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-92-9 | |
Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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